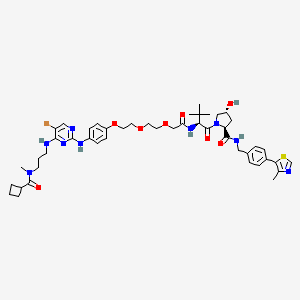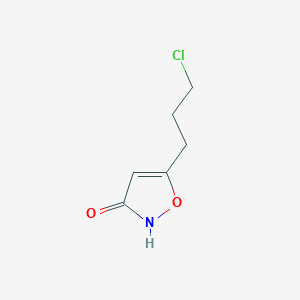
5-(3-Chloropropyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloropropyl)isoxazol-3(2H)-one is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloropropyl group attached to the isoxazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)isoxazol-3(2H)-one typically involves the reaction of 3-chloropropylamine with a suitable isoxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(3-Chloropropyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloropropyl group.
Oxidation Reactions: Compounds with additional hydroxyl or carbonyl groups.
Reduction Reactions: Isoxazoline derivatives with reduced isoxazole rings.
科学的研究の応用
5-(3-Chloropropyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(3-Chloropropyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
類似化合物との比較
Similar Compounds
3-(3-Chloropropyl)-5-methylisoxazole: Similar structure with a methyl group instead of a hydrogen atom on the isoxazole ring.
3-(3-Chloropropyl)-4,5-dihydroisoxazole: Reduced form of the isoxazole ring, resulting in a dihydroisoxazole structure.
3-(3-Chloropropyl)-5-phenylisoxazole: Contains a phenyl group attached to the isoxazole ring.
Uniqueness
5-(3-Chloropropyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the chloropropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
5-(3-chloropropyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2/c7-3-1-2-5-4-6(9)8-10-5/h4H,1-3H2,(H,8,9) |
InChIキー |
AQFOJTASHNDMBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(ONC1=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)
![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
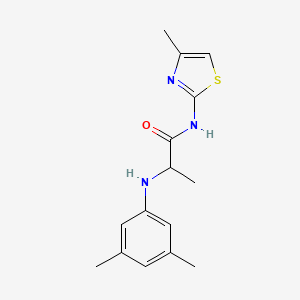

![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
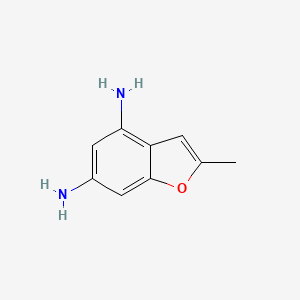
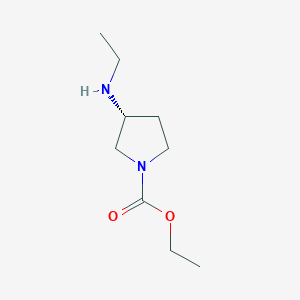
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
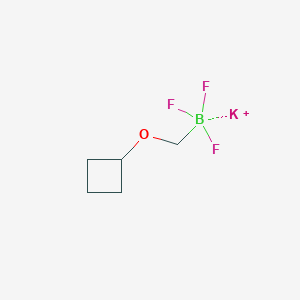

![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
